![molecular formula C10H6ClN3S B1422398 4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine CAS No. 1255784-69-0](/img/structure/B1422398.png)
4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine
Overview
Description
4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine (4-CTPP) is a compound belonging to the pyrazolo[1,5-a]pyrazine family of heterocyclic organic compounds. It is a derivative of pyrazolo[1,5-a]pyrazine and is composed of two nitrogen atoms and four carbon atoms, with a chlorine atom substituting one of the carbon atoms. 4-CTPP is a colorless solid that is insoluble in water, but soluble in many organic solvents. It has a molecular weight of 195.57 g/mol, a melting point of 166-167°C, and a boiling point of 419°C.
Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
- Antioxidant and Anti-inflammatory Properties: A study by Shehab, Abdellattif, & Mouneir (2018) explored the synthesis of various derivatives involving thiophene and pyrazole moieties, leading to potent anti-inflammatory and antioxidant activities.
Antiviral Research
- Potential Antiviral Agents: A research by Kasralikar et al. (2019) found that pyrazolo[3.4,d]thiazole hybrids, related to the compound , showed promise as anti-HIV-1 NNRT inhibitors, indicating potential in antiviral therapies.
Synthesis and Chemical Properties
- Synthesis and Chemical Transformations: Research by Tsizorik et al. (2018) involved the synthesis of 4-hydrazinylpyrazolo[1,5-a]pyrazines, revealing insights into the chemical properties and potential reactions of related compounds.
Pharmaceutical Applications
- Tuberculostatic Activity: Foks et al. (2005) conducted a study which resulted in the synthesis of pyrazine derivatives with potential tuberculostatic activity, highlighting the pharmaceutical relevance of such compounds (Foks et al., 2005).
Antimicrobial Activity
- Antimicrobial Effects: Research by Rani & Mohamad (2014) explored the synthesis of pyrazoline derivatives with demonstrated in vitro antibacterial activity against various pathogens.
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, thereby affecting cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can lead to cell cycle arrest, thereby affecting the proliferation of cancer cells .
Result of Action
Similar compounds have shown significant inhibitory activity against cdk2, leading to cell cycle arrest and potential apoptosis .
properties
IUPAC Name |
4-chloro-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3S/c11-10-8-6-7(9-2-1-5-15-9)13-14(8)4-3-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOOEHMBZOBNDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=CN=C(C3=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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